Tris((triethoxysilyl)methyl)amine
Description
Tris((triethoxysilyl)methyl)amine (CAS: 1250435-76-7) is a silane coupling agent with the molecular formula C21H51NO9Si3 and a molecular weight of 545.89 g/mol . Its structure consists of a central amine group bonded to three methyl groups, each substituted with a triethoxysilyl moiety. This configuration provides multiple reactive ethoxysilane sites, enabling hydrolysis and condensation reactions to form stable covalent bonds with inorganic substrates like silica, glass, or metals. The compound is primarily utilized to enhance interfacial adhesion in composite materials, coatings, and adhesives, though its specific applications are less documented in the provided evidence compared to analogous compounds.
Properties
Molecular Formula |
C21H51NO9Si3 |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
1-triethoxysilyl-N,N-bis(triethoxysilylmethyl)methanamine |
InChI |
InChI=1S/C21H51NO9Si3/c1-10-23-32(24-11-2,25-12-3)19-22(20-33(26-13-4,27-14-5)28-15-6)21-34(29-16-7,30-17-8)31-18-9/h10-21H2,1-9H3 |
InChI Key |
ZYOASNRWXIDODK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN(C[Si](OCC)(OCC)OCC)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(triethoxysilylmethyl)amine can be synthesized through the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of tris(triethoxysilylmethyl)amine involves large-scale reactions using specialized equipment to ensure consistent quality and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(triethoxysilylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The triethoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have applications in various fields, including material science and organic synthesis .
Scientific Research Applications
Tris(triethoxysilylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound is utilized in the development of biocompatible materials for medical applications.
Mechanism of Action
The mechanism of action of tris(triethoxysilylmethyl)amine involves its ability to form strong bonds with various substrates. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s stability and functionality in different applications .
Comparison with Similar Compounds
CO2 Capture
- Compounds like 3-(triethoxysilyl)propylamine (TEPA) are used in amine-impregnated silica gels for CO2 adsorption. However, dendritic structures with single triethoxysilyl groups and multiple surface amines outperformed those combining both silyl and amine functionalities (e.g., this compound analogs) in trapping efficiency . This highlights the critical role of amine density over silyl group multiplicity in CO2 chemisorption.
Adhesives and Composites
- Tris[3-(triethoxysilyl)propyl]amine (similar to the target compound) is cited in solvent-based activators to accelerate adhesion development, leveraging its multiple ethoxysilane groups for covalent bonding .
- N-[(Triethoxysilyl)methyl]cyclohexylamine enhances fiberglass composite strength by improving resin-fiber interfacial adhesion, a property likely shared by this compound due to its three silyl anchors .
Research Findings and Industrial Relevance
- Superior Cross-Linking : In adhesives and composites, the compound’s triple silyl functionality likely provides stronger interfacial bonds than analogs with fewer groups, though direct comparative data is lacking in the evidence .
- Market Trends : Silane coupling agents with mixed functionalities (e.g., amine + silyl) are growing in electronics and advanced composites, positioning this compound as a candidate for niche high-performance applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
